Home > Products > Screening Compounds P2698 > N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide - 2034238-48-5

N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Catalog Number: EVT-2942014
CAS Number: 2034238-48-5
Molecular Formula: C18H18N4O2S
Molecular Weight: 354.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide

Compound Description:

(S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide is an active ingredient used in granular compositions. These compositions specifically include different forms of this compound, namely its hydrochloride salt (HCl Forme 1), amorphous hydrochloride salt, and amorphous free base. [, ]

Relevance:

This compound, like N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, features a central 1H-indazol-5-yl core. This core is further substituted at the 3-position with a 6-alkoxypyridin-3-yl group. Both compounds also share the presence of an amide group connected to the indazole core. These shared structural elements classify them within a similar chemical category. [, ]

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

Compound Description:

N-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide, also known as acrizanib, is a small-molecule inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). This compound was specifically designed for topical ocular delivery and demonstrates potency and efficacy in rodent models of choroidal neovascularization. It also exhibits limited systemic exposure after topical administration, making it a promising therapy for neovascular age-related macular degeneration. []

Relevance:

While acrizanib replaces the 1H-indazol core with a 1H-indole, it shares the significant structural feature of a heterocyclic core connected to both an amide and an alkoxy-substituted pyrimidine. This similarity to N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide places them within a comparable chemical class, suggesting potential shared activity profiles. []

6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide hydrochloride (GSK189254)

Compound Description:

6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide hydrochloride, also known as GSK189254, is a potent histamine H3 receptor antagonist. It exhibits high affinity for both human and rat H3 receptors and demonstrates significant selectivity for H3 receptors over other targets. GSK189254 has shown effectiveness in improving cognitive performance in preclinical models, suggesting its therapeutic potential for dementia and other cognitive disorders. []

Relevance:

GSK189254 and N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide share the structural motif of a nicotinamide group connected to a substituted aromatic ring through an ether linkage. This shared structural feature suggests that these compounds may belong to a related class of molecules, although their biological targets and activities may differ. []

3-[[6-(ethylsulfonyl)-3-pyridinyl]oxy]-5-[(1S)-2-hydroxy-1-methylethoxy]-N-(1-methyl-1H-pyrazol-3-yl)benzamide (MK-0941)

Compound Description:

3-[[6-(ethylsulfonyl)-3-pyridinyl]oxy]-5-[(1S)-2-hydroxy-1-methylethoxy]-N-(1-methyl-1H-pyrazol-3-yl)benzamide, also known as MK-0941, is a potent glucokinase activator (GKA). It effectively enhances glucose sensing in pancreatic β cells and glucose metabolism in hepatocytes. MK-0941 exhibits strong glucose-lowering activity in various rodent models of type 2 diabetes, demonstrating its potential as a therapeutic agent for this disease. []

Relevance:

MK-0941 shares a key structural feature with N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide: both compounds contain a central pyridine ring substituted with an alkoxy group at the 3-position and an amide group at the 6-position. Despite the differences in the other substituents and the specific heterocyclic core, this shared structural motif suggests a connection in their chemical classification. []

4-ethyl-5-[[6-methyl-6-(1H-tetrazol-5-yl)heptyl]oxy]-2-(1H-pyrazol-3-yl)phenol

Compound Description:

4-ethyl-5-[[6-methyl-6-(1H-tetrazol-5-yl)heptyl]oxy]-2-(1H-pyrazol-3-yl)phenol is a potent leukotriene B4 (LTB4) receptor antagonist. It effectively inhibits specific [3H]LTB4 binding to human polymorphonuclear leukocytes (PMNs) with an IC50 of 6.4 ± 0.8 nM. Structure-activity relationship studies revealed that the pyrazole nitrogen should remain unsubstituted and a six-carbon chain linking the phenyl ether oxygen to the tetrazole group is optimal for activity. []

Relevance:

This compound, like N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, features a pyrazole ring connected to a substituted aromatic ring via an ether linkage. This structural similarity, despite the absence of the nicotinamide moiety in 4-ethyl-5-[[6-methyl-6-(1H-tetrazol-5-yl)heptyl]oxy]-2-(1H-pyrazol-3-yl)phenol, suggests a degree of relatedness and potential shared chemical characteristics. []

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

Compound Description:

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea, also known as CCT196969, is a panRAF inhibitor. This compound targets all isoforms of RAF kinase and is being investigated for its potential to overcome paradoxical activation and resistance commonly associated with BRAF and MEK inhibitors in melanoma treatment. []

Relevance:

CCT196969 and N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide both belong to the chemical class of kinase inhibitors. They share a common structural feature: an aromatic ring connected to a pyrazole moiety through an ether linkage. Despite the differences in other substituents and the presence of a urea group instead of an amide in CCT196969, this shared structural element suggests a degree of relatedness in their chemical classification. []

(Z)-5-((1-(4-chloro-2-(trifluoromethyl)benzyl)-1H-indazol-5-yl)methylene)-3-((3R,4R)-3-fluoro-1-methylpiperidin-4-yl)thiazolidine-2,4-dione (Compound 26)

Compound Description:

(Z)-5-((1-(4-chloro-2-(trifluoromethyl)benzyl)-1H-indazol-5-yl)methylene)-3-((3R,4R)-3-fluoro-1-methylpiperidin-4-yl)thiazolidine-2,4-dione, referred to as Compound 26, is a potent and selective inhibitor of estrogen-related receptor 1 (ERR1). []

Relevance:

Compound 26 and N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide both contain a central 1H-indazol moiety. This shared core structure, even with the differences in substitution patterns and the presence of a thiazolidine-2,4-dione group in Compound 26, suggests a degree of relatedness within their chemical classification. []

N-(5-(4-(5-(((2R,6S)-2,6-dimethylmorpholino)methyl)oxazol-2-yl)-1H-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide (GSK2292767A)

Compound Description:

N-(5-(4-(5-(((2R,6S)-2,6-dimethylmorpholino)methyl)oxazol-2-yl)-1H-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide, also known as GSK2292767A, is a novel low-solubility inhaled phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. It has a similar in vitro cellular profile to nemiralisib (2-(6-(1H-indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole) and demonstrates efficacy in reducing eosinophilia in a murine model. []

Relevance:

GSK2292767A and N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide both feature a central 1H-indazol moiety as a core structural element. This shared core, regardless of the differences in substitution patterns and the presence of a methanesulfonamide group in GSK2292767A, suggests they belong to a similar chemical class and may share some pharmacophoric features. []

2-butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11194)

Compound Description:

2-butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid, known as CV-11194, is a novel angiotensin II (AII) receptor antagonist. Prodrugs of this compound were developed to improve its oral bioavailability. []

Relevance:

While CV-11194 contains a benzimidazole core instead of the indazole found in N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, both share the feature of a bicyclic aromatic system linked to a tetrazole group. This structural similarity, despite the differences in substitution patterns and the presence of a carboxylic acid group in CV-11194, suggests a connection in their chemical classification. []

Properties

CAS Number

2034238-48-5

Product Name

N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

IUPAC Name

N-(1-methylindazol-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Molecular Formula

C18H18N4O2S

Molecular Weight

354.43

InChI

InChI=1S/C18H18N4O2S/c1-22-16-4-3-14(8-13(16)10-20-22)21-18(23)12-2-5-17(19-9-12)24-15-6-7-25-11-15/h2-5,8-10,15H,6-7,11H2,1H3,(H,21,23)

InChI Key

KYXVTWQUKLOIPN-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CN=C(C=C3)OC4CCSC4)C=N1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.